molecular formula C8H4N4O2 B042429 4-Amino-5-nitrophthalonitrile CAS No. 79319-38-3

4-Amino-5-nitrophthalonitrile

Cat. No.: B042429
CAS No.: 79319-38-3
M. Wt: 188.14 g/mol
InChI Key: IBTXCLAXNPIBPB-UHFFFAOYSA-N
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Description

4-Amino-5-nitrobenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C8H4N4O2 and a molecular weight of 188.14 g/mol. This compound is characterized by the presence of both amino and nitro functional groups attached to a benzene ring, along with two cyano groups. It is a crystalline powder that is sparingly soluble in water .

Scientific Research Applications

4-Amino-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of high-performance materials and specialty chemicals.

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with biological targets.

Preparation Methods

The synthesis of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile typically involves nitration and amination reactions. One common method involves the nitration of 1,2-dicyanobenzene to introduce the nitro group, followed by the reduction of the nitro group to an amino group . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-Amino-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like nitric acid.

    Substitution: The amino and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common reagents used in these reactions include hydrogen gas, nitric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-Amino-5-nitrobenzene-1,2-dicarbonitrile can be compared with similar compounds such as:

    4-Nitrophthalonitrile: Similar in structure but lacks the amino group.

    5-Nitrobenzene-1,2-dicarbonitrile: Similar but with different substitution patterns.

Properties

IUPAC Name

4-amino-5-nitrobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-3-5-1-7(11)8(12(13)14)2-6(5)4-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTXCLAXNPIBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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